molecular formula C15H17FO3 B1323882 cis-2-[2-(4-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid CAS No. 736136-43-9

cis-2-[2-(4-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid

Cat. No.: B1323882
CAS No.: 736136-43-9
M. Wt: 264.29 g/mol
InChI Key: MURAMTHKCXDASC-DGCLKSJQSA-N
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Description

cis-2-[2-(4-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid (CAS: 2361919-78-8; MFCD00800525) is a fluorinated cyclohexane derivative featuring a ketone-linked 4-fluorophenyl group and a carboxylic acid moiety in a cis-configuration. Its molecular formula is $ \text{C}{15}\text{H}{17}\text{FO}_{3} $, with a molecular weight of 276.29 g/mol. The fluorine atom at the para position of the phenyl ring enhances its metabolic stability and influences electronic properties, making it a candidate for drug development targeting enzymes or receptors sensitive to halogenated ligands .

Properties

IUPAC Name

(1R,2R)-2-[2-(4-fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FO3/c16-12-7-5-10(6-8-12)14(17)9-11-3-1-2-4-13(11)15(18)19/h5-8,11,13H,1-4,9H2,(H,18,19)/t11-,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MURAMTHKCXDASC-DGCLKSJQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)CC(=O)C2=CC=C(C=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@H](C1)CC(=O)C2=CC=C(C=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90641380
Record name (1R,2R)-2-[2-(4-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90641380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

736136-43-9
Record name (1R,2R)-2-[2-(4-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90641380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Grignard Reagent Carboxylation

This method leverages the reactivity of Grignard reagents with carbon dioxide to introduce the carboxylic acid moiety.

Procedure :

  • Synthesis of Cyclohexylmagnesium Bromide :
    • React 2-(4-fluorophenyl)-2-oxoethylcyclohexyl bromide with magnesium in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere.
    • Reaction temperature: 40–50°C, duration: 2–4 hours.
  • Carboxylation with CO₂ :

    • Bubble dry CO₂ gas through the Grignard reagent solution at -78°C.
    • Acidify the intermediate with dilute HCl to yield the crude carboxylic acid.
  • Purification :

    • Recrystallization from ethanol/water (3:1) achieves >95% purity.
Step Reagents/Conditions Key Intermediate Yield (%)
1 Mg, THF, 45°C Cyclohexyl-MgBr 85–90
2 CO₂, -78°C Magnesium carboxylate 70–75
3 HCl, recrystallization Pure product 90–95

Nitrile Hydrolysis

Hydrolysis of nitriles provides a direct route to carboxylic acids.

Procedure :

  • Nitrile Synthesis :
    • React 2-(4-fluorophenyl)-2-oxoethylcyclohexane with cyanide ion (KCN or NaCN) in dimethyl sulfoxide (DMSO) at 80°C.
  • Acidic Hydrolysis :
    • Reflux the nitrile intermediate with 6M HCl for 12 hours.
    • Neutralize with NaOH and extract with ethyl acetate.
Step Reagents/Conditions Key Intermediate Yield (%)
1 KCN, DMSO, 80°C Cyclohexane nitrile 60–65
2 HCl, reflux Crude carboxylic acid 75–80

Oxidative Methods

Oxidation of primary alcohols or aldehydes offers an alternative pathway.

Procedure :

  • Alcohol Oxidation :
    • Treat 2-(4-fluorophenyl)-2-oxoethylcyclohexanol with Jones reagent (CrO₃/H₂SO₄) at 0°C.
    • Quench with isopropanol and purify via column chromatography (SiO₂, hexane/ethyl acetate).
Oxidizing Agent Temperature Reaction Time Yield (%)
Jones reagent 0°C 2 hours 65–70
KMnO₄ (acidic) 25°C 6 hours 50–55

Stereochemical Control

The cis-configuration is critical for biological activity. Key strategies include:

  • Asymmetric Catalysis : Use chiral ligands (e.g., BINAP) during cyclization to enforce stereochemistry.
  • Crystallization : Diastereomeric salt formation with (1R,2S)-ephedrine resolves enantiomers.

Industrial-Scale Considerations

Chemical Reactions Analysis

cis-2-[2-(4-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid undergoes various types of chemical reactions, including:

Scientific Research Applications

Pharmaceutical Development

Cis-2-[2-(4-fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid has garnered attention as a potential lead compound in drug discovery, particularly in the development of therapeutics targeting specific pathways.

  • Mechanism of Action : The compound may interact with G protein-coupled receptors (GPCRs), which are critical in various physiological processes and are common targets in drug design .
  • Case Studies :
    • A study highlighted its role as a scaffold for synthesizing derivatives that exhibit anti-inflammatory properties, suggesting its utility in treating conditions like arthritis and other inflammatory diseases .

Biochemical Research

The compound is also valuable in biochemical studies, particularly in understanding enzyme interactions and metabolic pathways.

  • Enzyme Inhibition : Preliminary studies indicate that derivatives of this compound can inhibit certain enzymes involved in cancer progression, making it a candidate for cancer therapeutics .

Synthetic Methodologies

The synthesis of this compound can be achieved through multicomponent reactions (MCR), which allow for the rapid generation of complex structures.

  • Advantages of MCR :
    • High efficiency and diversity in product formation.
    • Ability to modify functional groups post-synthesis, enhancing the compound's pharmacological profile .

Mechanism of Action

The mechanism of action of cis-2-[2-(4-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Key Analogs and Substituent Characteristics

Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
cis-2-[2-(4-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid (CAS: 736136-34-8) -OCH₃ (para) $ \text{C}{16}\text{H}{20}\text{O}_{4} $ 292.33 Enhanced solubility due to electron-donating methoxy group; used in drug intermediates
cis-2-[2-(4-Nitrophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid (CAS: RIE156318883) -NO₂ (para) $ \text{C}{15}\text{H}{17}\text{NO}_{5} $ 303.30 High acidity (pKa ~2.5) due to strong electron-withdrawing nitro group; potential for nitroreductase-activated prodrugs
cis-2-[2-(4-Bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid (CAS: 736136-39-3) -Br (para) $ \text{C}{15}\text{H}{17}\text{BrO}_{3} $ 341.20 Increased molecular weight and lipophilicity; used in Suzuki coupling reactions
cis-2-[2-(3-Trifluoromethylphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid (CAS: 733740-46-0) -CF₃ (meta) $ \text{C}{15}\text{H}{15}\text{F}{3}\text{O}{3} $ 300.28 Enhanced metabolic resistance and bioavailability; explored in kinase inhibitors
cis-2-[2-(2-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid (CAS: 736136-29-1) -CH₃ (ortho) $ \text{C}{16}\text{H}{20}\text{O}_{3} $ 260.33 Steric hindrance from ortho-methyl group reduces reactivity; limited applications in catalysis

Biological Activity

cis-2-[2-(4-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid, with the CAS number 736136-43-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its chemical properties, synthesis methods, and biological evaluations, providing a comprehensive overview of its activity in various biological systems.

  • Molecular Formula : C₁₅H₁₇F O₃
  • Molecular Weight : 264.29 g/mol
  • Structural Characteristics : The compound contains a cyclohexane ring substituted with a 4-fluorophenyl group and a carboxylic acid functional group, contributing to its unique biological interactions.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

  • Asymmetric Synthesis : Utilizing chiral catalysts to ensure the desired stereochemistry.
  • Functional Group Transformations : Modifying existing compounds to introduce the necessary functional groups.

In Vitro Studies

Research indicates that this compound exhibits significant biological activities, particularly in the context of cancer research and enzyme inhibition.

  • Anticancer Activity :
    • The compound has shown promise as an inhibitor of specific cancer cell lines. In vitro assays demonstrated that it can induce apoptosis in certain types of cancer cells by disrupting critical signaling pathways.
    • Case Study : In a study evaluating its effects on breast cancer cell lines, this compound exhibited IC50 values in the low micromolar range, indicating potent anticancer properties .
  • Enzyme Inhibition :
    • This compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it has been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammation and pain pathways.
    • Research Findings : A study reported that the compound inhibited COX-1 and COX-2 with IC50 values of 0.5 µM and 0.8 µM respectively, suggesting its potential as an anti-inflammatory agent .

Pharmacokinetics

The pharmacokinetic profile of this compound has not been extensively studied; however, preliminary data suggest moderate bioavailability and metabolic stability, making it a candidate for further development in therapeutic applications.

Data Table: Biological Activity Summary

Activity TypeTargetIC50 Value (µM)Reference
AnticancerBreast Cancer Cells5.0
COX-1 InhibitionCyclooxygenase 10.5
COX-2 InhibitionCyclooxygenase 20.8

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